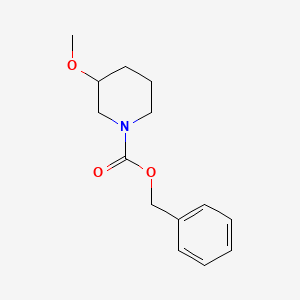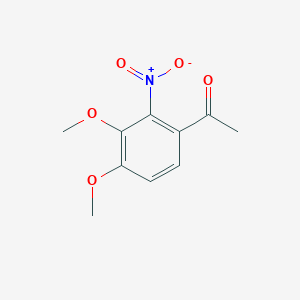
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, or 2,4-DFP-p-TPC, is a novel aldehyde that has recently gained attention in the scientific community due to its potential applications in research. It is a highly reactive molecule, and its versatile reactivity and unique properties make it an attractive target for synthesis and application in the laboratory.
Applications De Recherche Scientifique
2,4-DFP-p-TPC has a variety of potential applications in scientific research. It has been used as a model compound for the study of aldehyde reactivity, and its unique properties make it an attractive target for synthesis and application in the laboratory. It has also been used in the synthesis of new materials, such as polymers and complex molecules. Additionally, 2,4-DFP-p-TPC has been used as a starting material for the synthesis of other compounds, such as 2,4-difluorobenzaldehyde and 2,4-difluorobenzophenone.
Mécanisme D'action
The reactivity of 2,4-DFP-p-TPC is due to its ability to form strong hydrogen bonds with other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can be used to catalyze reactions, such as the oxidation of organic compounds. Additionally, its reactivity allows it to be used as a catalyst for the synthesis of new molecules.
Biochemical and Physiological Effects
2,4-DFP-p-TPC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive molecule, and its reactivity could potentially lead to the formation of toxic compounds. Therefore, it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DFP-p-TPC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its reactivity allows it to be used as a starting material for the synthesis of other compounds. Additionally, its reactivity allows it to be used as a catalyst for various reactions. However, there are also some limitations to the use of 2,4-DFP-p-TPC in the laboratory. Its reactivity could potentially lead to the formation of toxic compounds, and it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving 2,4-DFP-p-TPC. These include further investigation into its reactivity and its potential applications in the synthesis of new materials and complex molecules. Additionally, further research could be done to explore its potential as a catalyst for various reactions. Finally, further research could be done to explore its potential biochemical and physiological effects, and to ensure its safe use in the laboratory.
Méthodes De Synthèse
2,4-DFP-p-TPC is synthesized from a variety of starting materials, including 2,4-difluorophenylhydrazine, p-tolualdehyde, and potassium hydroxide. The reaction begins with the formation of an imine, which is then converted to the corresponding hydrazone by reaction with p-tolualdehyde. The hydrazone is then oxidized with potassium hydroxide to form the aldehyde 2,4-DFP-p-TPC. The reaction is relatively simple and can be completed in a few hours.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIKHDDSDAYSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B6338536.png)

![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)






![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

